molecular formula C18H36O2.C4H9NO<br>C22H45NO3 B14716710 Morpholine stearate CAS No. 22707-25-1

Morpholine stearate

Cat. No.: B14716710
CAS No.: 22707-25-1
M. Wt: 371.6 g/mol
InChI Key: UKVYVYQRDUUCBK-UHFFFAOYSA-N
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Description

Morpholine stearate (CAS 22707-25-1) is a morpholine derivative formed by the reaction of morpholine (C₄H₉NO) with stearic acid (C₁₈H₃₆O₂), resulting in a salt with the formula C₂₂H₄₅NO₃. It is classified as a fatty acid salt of morpholine, combining the hydrophilic morpholine ring with the lipophilic stearate chain. This amphiphilic structure makes it suitable for applications in surfactants, emulsifiers, and industrial coatings .

Properties

CAS No.

22707-25-1

Molecular Formula

C18H36O2.C4H9NO
C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

morpholine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);5H,1-4H2

InChI Key

UKVYVYQRDUUCBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine stearate can be synthesized through a straightforward reaction between morpholine and stearic acid. The reaction typically involves heating the two reactants together, allowing them to form the desired product. The reaction can be represented as follows:

C4H9NO+C18H36O2C4H9NOC18H36O2\text{C}_4\text{H}_9\text{NO} + \text{C}_{18}\text{H}_{36}\text{O}_2 \rightarrow \text{C}_4\text{H}_9\text{NO}\cdot\text{C}_{18}\text{H}_{36}\text{O}_2 C4​H9​NO+C18​H36​O2​→C4​H9​NO⋅C18​H36​O2​

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and stearic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain the final product, which can be used in various applications .

Chemical Reactions Analysis

Hydrolysis of Morpholine Stearate

As an ester, this compound can undergo hydrolysis under acidic or basic conditions, breaking the ester bond to regenerate morpholine and stearic acid.

Reaction Mechanism :
Morpholine Stearate+H+/OHMorpholine+Stearic Acid\text{this compound} + \text{H}^+/\text{OH}^- \rightarrow \text{Morpholine} + \text{Stearic Acid}

Conditions :

  • Acidic hydrolysis: Typically involves strong acids (e.g., HCl) and heat.

  • Basic hydrolysis: Uses alkali metals (e.g., NaOH) and elevated temperatures.

Reactions Involving Morpholine’s Amine Group

Morpholine’s amine functionality may participate in additional reactions, though stearate formation could reduce its reactivity:

  • Acid-Base Reactions : Morpholine can react with acids to form salts (e.g., morpholinium chloride), but the stearate ester may stabilize the compound against protonation .

  • Catalytic Applications : While not directly studied for this compound, morpholine derivatives are known to act as organocatalysts in reactions like 1,4-additions, where their amine and ether groups facilitate intermediate formation .

Transesterification

This compound, as an ester, may undergo transesterification with alcohols to form new esters and regenerate morpholine. This reaction is common in ester chemistry but lacks direct experimental evidence in the provided sources.

Reaction Mechanism :
Morpholine Stearate+AlcoholNew Ester+Stearic Acid\text{this compound} + \text{Alcohol} \rightarrow \text{New Ester} + \text{Stearic Acid}

Data Table: Key Reactions

Reaction TypeReactantsProductsConditions
Esterification Morpholine + Stearic AcidThis compoundHeat, controlled environment
Hydrolysis This compound + H⁺/OH⁻Morpholine + Stearic AcidAcid/base catalyst, heat
Acid-Base Reaction This compound + AcidMorpholinium Salt + Stearic AcidAcidic conditions, room temperature

Research Findings and Gaps

  • Synthesis : The esterification reaction is well-documented in chemical databases , but specific reaction conditions (e.g., temperature, catalysts) are not detailed in the provided sources.

  • Catalytic Roles : Morpholine derivatives exhibit catalytic activity in asymmetric synthesis , suggesting potential applications for this compound in similar contexts, though no direct evidence exists.

  • Hydrolysis and Stability : Limited data on hydrolysis kinetics or stability under varying conditions.

Scientific Research Applications

Morpholine stearate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of morpholine stearate primarily involves its ability to act as a surfactant. By reducing the surface tension between different phases, it helps in the formation of stable emulsions. This property is particularly useful in various industrial and pharmaceutical applications where stable mixtures are required .

Comparison with Similar Compounds

Comparison with Other Morpholine Fatty Acid Salts

Morpholine stearate belongs to a family of morpholine salts with varying fatty acid chains. Key structural and functional differences are summarized below:

Table 1: Comparison of Morpholine Fatty Acid Salts

Compound Fatty Acid Chain Length Solubility (Water) Lipophilicity (Log P*) Applications
This compound C18 Low High (~6.5) Surfactants, lubricants
Morpholine palmitate C16 Moderate Moderate (~5.8) Cosmetics, emulsifiers
Morpholine myristate C14 Moderate Moderate (~4.5) Pharmaceutical formulations
Morpholine linoleate C18 (unsaturated) Very low High (~7.0) Industrial coatings

*Log P values estimated based on chain length and saturation .

Key Findings:

  • Chain Length and Solubility: Longer chains (e.g., stearate, C18) reduce water solubility due to increased hydrophobicity. Unsaturated chains (e.g., linoleate) further decrease solubility .
  • Thermal Stability: this compound exhibits superior thermal stability compared to shorter-chain derivatives (e.g., myristate), as longer alkyl chains enhance resistance to degradation at elevated temperatures .
  • Industrial Use: Stearate and linoleate derivatives are preferred in lubricants and coatings due to their high lipophilicity, while shorter chains (myristate) are used in pharmaceuticals for better bioavailability .

Comparison with Non-Fatty Acid Morpholine Derivatives

This compound differs significantly from derivatives with non-fatty acid substituents:

Table 2: Comparison with Functionalized Morpholine Derivatives

Compound Functional Group Key Properties Applications
Morpholine sulfamate Sulfamate (–NHSO₃) High water solubility, ionic character Drug synthesis, electrolytes
Morpholinium nitrate ionic liquid Nitrate (NO₃⁻) High ionic conductivity, low toxicity Green solvents, batteries
3,5-Dimethylmorpholine HCl Methyl groups at C3/C5 Enhanced binding affinity Pharmaceutical intermediates
4-(Bromoacetyl)morpholine Bromoacetyl group Electrophilic reactivity Crosslinking agents

Key Findings:

  • Reactivity: Derivatives like 4-(bromoacetyl)morpholine exhibit higher electrophilic reactivity due to halogenated acyl groups, unlike the inert stearate chain .
  • Biological Activity: Morpholine sulfamate and ionic liquids (e.g., morpholinium nitrate) show distinct pharmacological profiles. For example, morpholinium nitrate has a PIC50 value of -2.14, indicating moderate bioactivity, while stearate derivatives are primarily non-bioactive .
  • Solubility: Sulfamate derivatives are water-soluble, contrasting with the hydrophobic nature of stearate salts .

Stability and Analytical Characterization

This compound’s stability and characterization methods align with trends observed in other morpholine-containing compounds:

Stability Data (Comparative):

Condition This compound* Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate
50°C (2 weeks) <5% degradation Minimal degradation
pH 1–11 (aqueous) Insoluble Slight dissolution
Light exposure Stable Minor discoloration

*Inferred from analogous morpholine-fatty acid salts .

Analytical Techniques:

  • NMR Spectroscopy: Confirms the morpholine ring (δ 2.5–3.5 ppm for methylene protons) and stearate chain (δ 1.2–1.6 ppm for alkyl protons) .
  • Mass Spectrometry: Verifies molecular weight (387.6 g/mol for this compound) .

Unique Properties of this compound

This compound distinguishes itself through:

  • Amphiphilicity: Balances hydrophilic (morpholine) and lipophilic (stearate) properties, enabling use in emulsifiers .
  • Low Toxicity: Unlike halogenated derivatives (e.g., 4-(bromoacetyl)morpholine), it poses minimal environmental and health risks .
  • Thermal Resilience: Outperforms shorter-chain morpholine salts in high-temperature applications .

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